molecular formula C21H29N3O2 B12754628 1-(3-Piperidinopropionyl)-4-cinnamoylpiperazine CAS No. 110187-50-3

1-(3-Piperidinopropionyl)-4-cinnamoylpiperazine

Cat. No.: B12754628
CAS No.: 110187-50-3
M. Wt: 355.5 g/mol
InChI Key: QGMQFJZGICNURN-MDZDMXLPSA-N
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Description

1-(3-Piperidinopropionyl)-4-cinnamoylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperidine ring and a cinnamoyl group attached to a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Piperidinopropionyl)-4-cinnamoylpiperazine typically involves the reaction of 3-piperidinopropionic acid with 4-cinnamoylpiperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Piperidinopropionyl)-4-cinnamoylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-Piperidinopropionyl)-4-cinnamoylpiperazine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Piperidinopropionyl)-4-cinnamoylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-chloropropyl)piperazine
  • 1-(3-Piperidinopropionyl)-4-(4-methoxyphenyl)piperazine

Uniqueness

1-(3-Piperidinopropionyl)-4-cinnamoylpiperazine is unique due to the presence of the cinnamoyl group, which imparts specific chemical and biological properties

Properties

CAS No.

110187-50-3

Molecular Formula

C21H29N3O2

Molecular Weight

355.5 g/mol

IUPAC Name

1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C21H29N3O2/c25-20(10-9-19-7-3-1-4-8-19)23-15-17-24(18-16-23)21(26)11-14-22-12-5-2-6-13-22/h1,3-4,7-10H,2,5-6,11-18H2/b10-9+

InChI Key

QGMQFJZGICNURN-MDZDMXLPSA-N

Isomeric SMILES

C1CCN(CC1)CCC(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)CCC(=O)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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